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molecular formula C11H13NO B1244649 5-(2-Aminopropyl)benzofuran CAS No. 286834-81-9

5-(2-Aminopropyl)benzofuran

Cat. No. B1244649
M. Wt: 175.23 g/mol
InChI Key: VKUMKUZDZWHMQU-UHFFFAOYSA-N
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Patent
US07045545B1

Procedure details

A mixture of 1 gm (5.7 mMol) 1-(benzofur-5-yl)-2-propanone, 8.9 gm (115 mMol) ammonium acetate, and 2.8 gm powdered 3A molecular sieves in 60 mL methanol was stirred at room temperature for 1 hour. To this mixture were then added 5.8 mL (5.8 mMol) sodium cyanoborohydride (1.0 M in tetrahydrofuran) and the mixture was stirred for an additional 5 hours at room temperature under a nitrogen atmosphere. The reaction mixture was then filtered over a pad of celite and the pad was rinsed with 200 mL methanol and 200 mL dichloromethane. The combined filtrates were concentrated under reduced pressure and the resultant residue was partitioned between 200 mL dichloromethane and 20 mL water. The mixture was washed with two 25 mL portions of 5 N sodium hydroxide. The combined aqueous extracts were extracted with three 100 mL portions of dichloromethane. All of the organic phases were combined, washed with 25 mL 0.1 N sodium hydroxide followed by 25 mL water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 6% methanol to dichloromethane containing 9% methanol and 9% concentrated ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.498 gm (49%) of 1-(benzofur-5-yl)-2-aminopropane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11](=O)[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+]>CO>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11]([NH2:20])[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)CC(C)=O
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 5 hours at room temperature under a nitrogen atmosphere
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over a pad of celite
WASH
Type
WASH
Details
the pad was rinsed with 200 mL methanol and 200 mL dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was partitioned between 200 mL dichloromethane and 20 mL water
WASH
Type
WASH
Details
The mixture was washed with two 25 mL portions of 5 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extracts were extracted with three 100 mL portions of dichloromethane
WASH
Type
WASH
Details
washed with 25 mL 0.1 N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with a gradient of dichloromethane containing 6% methanol to dichloromethane containing 9% methanol and 9% concentrated ammonium hydroxide
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)CC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.498 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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